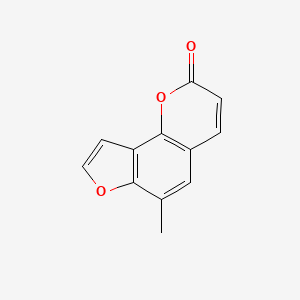

6-Methylangelicin

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

90370-14-2 |

|---|---|

Molekularformel |

C12H8O3 |

Molekulargewicht |

200.19 g/mol |

IUPAC-Name |

6-methylfuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C12H8O3/c1-7-6-8-2-3-10(13)15-12(8)9-4-5-14-11(7)9/h2-6H,1H3 |

InChI-Schlüssel |

PFVGXOYZQOJGGR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2 |

Kanonische SMILES |

CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2 |

Synonyme |

6-methylangelicin |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Methylangelicin

Total Synthesis Approaches to 6-Methylangelicin Scaffolds

The total synthesis of the angelicin (B190584) framework is centered on the efficient construction of the fused three-ring system. Methodologies have evolved from traditional multi-step reactions to more rapid, modern techniques.

Umbelliferone (B1683723) (7-hydroxycoumarin) is a common and crucial intermediate in the synthesis of many furocoumarins, including angelicin. wikipedia.orgresearchgate.net It can be synthesized through established methods like the Pechmann or Perkin condensations. mdpi.com The biosynthetic pathway to angelicin diverges from that of its linear isomer, psoralen (B192213), at the umbelliferone stage, depending on whether prenylation occurs at the C-6 or C-8 position. researchgate.net

Synthetic strategies often mimic the biosynthetic route. Key steps include:

Allylation/Prenylation : An allyl or prenyl group is introduced at the C-8 position of the umbelliferone core. This is typically achieved through a Williamson ether synthesis by reacting umbelliferone with an appropriate allylic halide. nih.gov

Claisen Rearrangement : The resulting 8-allyloxycoumarin undergoes a thermal or catalyzed Claisen rearrangement to move the allyl group to the C-8 position, forming 8-allyl-7-hydroxycoumarin. nih.gov

Cyclization : The final furan (B31954) ring is formed by the cyclization of the 8-allyl intermediate. This can involve oxidation and subsequent ring closure to yield the angelicin scaffold. wikipedia.orgnih.gov

An alternative synthetic route starting from umbelliferone involves its iodination to produce 7-hydroxy-8-iodocoumarin, which can then be further elaborated to construct the furan ring. wikipedia.org

| Strategy | Precursor | Key Reactions | Intermediate |

| Biomimetic | Umbelliferone | Allylation, Claisen Rearrangement, Cyclization | 8-allyl-7-hydroxycoumarin |

| Halogenation | Umbelliferone | Iodination, Elaboration | 7-hydroxy-8-iodocoumarin |

Traditional synthetic methods for angelicin scaffolds provide the foundation for many modern approaches and are still widely used. nih.gov The most common strategy involves building the furan ring onto an existing coumarin (B35378) molecule. researchgate.netnih.gov

A cornerstone of this approach is the Pechmann condensation, where a phenol (B47542) (like resorcinol) reacts with a β-ketoester (such as ethyl acetoacetate) in the presence of an acid catalyst to form the coumarin ring system. mdpi.comsioc-journal.cn To achieve the angelicin structure, the subsequent formation of the furan ring must be directed to fuse at the C-7 and C-8 positions of the coumarin.

The Claisen rearrangement of 7-allyloxycoumarins is a classic and effective method for creating the necessary C-8 substituted intermediate for furan ring cyclization. nih.gov Another conventional approach involves the condensation of a 7-hydroxycoumarin with a molecule that provides the atoms for the furan ring. For instance, a 7-hydroxy-8-formylcoumarin can be used as a precursor to build the furan ring.

The application of microwave irradiation has significantly accelerated the synthesis of angelicin and its derivatives. researchgate.net Microwave-assisted organic synthesis is known to dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.gov

This technology has been particularly effective for the Claisen rearrangement step. The rearrangement of 7-allyloxycoumarins to 8-allyl-7-hydroxycoumarins can be achieved efficiently and rapidly under microwave irradiation, sometimes in solvent-free conditions. researchgate.netconicet.gov.ar This rapid heating avoids prolonged exposure to high temperatures, which can minimize side product formation. researchgate.net Following the rearrangement, the subsequent cyclization to form the dihydroangelicin or angelicin ring system can also be facilitated by microwave energy. conicet.gov.ar For example, new angelicin derivatives have been obtained in good yields with short reaction times using microwave-assisted Claisen rearrangements. researchgate.net

| Synthesis Step | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |

| Claisen Rearrangement | Reflux in high-boiling solvent (hours) | Microwave irradiation (minutes) researchgate.net | Drastically reduced reaction time, improved yields researchgate.netnih.gov |

| Cyclization | Thermal or acid-catalyzed (hours) | Microwave irradiation (minutes) conicet.gov.ar | Faster reaction, potential for solvent-free conditions conicet.gov.ar |

Synthesis of 6-Methylangelicin Derivatives and Analogues

Modifying the 6-Methylangelicin scaffold by introducing various substituents or altering the heterocyclic rings is a key strategy for developing new compounds with specific properties.

The introduction of alkyl and aryl groups at various positions on the angelicin core is a common derivatization strategy. nih.gov For instance, hindered substituents are sometimes inserted at the 4 and/or 6 positions. nih.gov

One method involves starting with a substituted resorcinol (B1680541). For example, a 6-phenylresorcinol can be prepared and then subjected to a Pechmann condensation with derivatives of ethyl acetoacetate (B1235776) to build a coumarin ring already bearing the desired substituent at what will become the C-6 position of the angelicin. nih.gov Subsequent functionalization and cyclization yield the final 6-substituted angelicin derivative. nih.gov

Another powerful technique for introducing aryl or certain alkyl groups is the Suzuki coupling reaction. nih.gov This palladium-catalyzed cross-coupling reaction can be performed on a halogenated angelicin precursor, such as a 6-bromoangelicin, to introduce a wide variety of substituents. nih.gov Additionally, standard reactions like the Williamson ether synthesis can be used to add O-alkyl chains to hydroxylated coumarin precursors. sioc-journal.cn

The furan ring of the angelicin scaffold can also be modified to create new analogues. The substituents on the furan ring are often introduced by selecting an appropriately substituted building block during the ring's formation.

For example, to synthesize 4′-methylangelicin derivatives, the furan ring can be constructed by reacting a 7-hydroxy-8-formylcoumarin precursor or by cyclizing an intermediate derived from a reaction with α-chloroacetone. nih.gov This approach embeds the methyl group at the 4'-position (also designated the C-9 position in furo[2,3-h]chromen-2-one nomenclature) during the formation of the heterocyclic ring itself. researchgate.net

For more complex modifications, strategies from furan chemistry may be employed. This can include the use of blocking groups, such as organosilyl groups, to direct lithiation and subsequent electrophilic substitution to specific positions on the furan ring that are normally unreactive. psu.edu

Synthesis of Thio and Seleno Derivatives

The substitution of the oxygen atom in the angelicin structure with sulfur or selenium has been explored to create thioangelicin and selenoangelicin derivatives. These modifications are of interest due to their potential to alter the photochemical and biological properties of the parent compound. researchgate.netnih.gov Computational studies suggest that replacing the carbonyl oxygen of angelicin with sulfur (to form thioangelicin) or selenium (to form selenoangelicin) can significantly decrease the lifetime of intersystem crossing (ISC), a key process in photosensitization. nih.gov The ISC lifetime is predicted to decrease from 10⁻⁵ s⁻¹ in angelicin to 10⁻⁸ s⁻¹ in thioangelicin (TAng) and further to 10⁻⁹ s⁻¹ in selenoangelicin (SeAng). nih.gov

The synthesis of these derivatives can be achieved through established methods for transforming aromatic C=O bonds into C=S and C=Se. nih.gov For instance, Lawesson's reagent is a common reagent used for the thionation of carbonyl compounds and has been successfully employed in the synthesis of various thio-derivatives. orientjchem.org The synthesis of a series of thio-derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) has been reported, demonstrating the feasibility of introducing sulfur into similar quinone-like structures. frontiersin.org These reactions can often be carried out under conventional heating or using microwave irradiation. frontiersin.org

Similarly, selenium can be introduced into heterocyclic systems. The synthesis of selenium-containing analogs of nucleosides has been reported, highlighting methods for selenium incorporation. umich.edu Reactions involving selenium dihalides, such as selenium dibromide, have been shown to be effective in selenocyclofunctionalization reactions. nih.gov

A series of angelicin heteroanalogues, where the furan ring was replaced by thiophene, have also been synthesized. researchgate.net Thioangelicin, in particular, has demonstrated significant biological activity, including the inhibition of bacteriophage infectivity and DNA synthesis. researchgate.net

Synthesis of Dihydroangelicin Derivatives

The synthesis of dihydroangelicin derivatives involves the reduction of one of the double bonds in the angelicin scaffold. This structural modification can influence the molecule's planarity and its interaction with biological targets.

A general approach to such derivatives can be inferred from synthetic strategies applied to related triterpenoids. For example, the synthesis of A-seco-derivatives of dihydrobetulin starts from dihydrobetulin, which undergoes a series of reactions including oxidation and cyclization to yield various modified structures. nih.gov While this example pertains to a different class of natural products, the principles of selective reduction and subsequent chemical modification are broadly applicable.

The synthesis of 2,3-dihydro-3-hydroxy-2-hydroxylalkylbenzofurans from epoxy aldehydes represents a biomimetic approach that could be adapted for the synthesis of dihydroangelicin derivatives. thegoodscentscompany.com Furthermore, the synthesis of dihydro-pyrazol-1-yl]-ethanone derivatives has been reported, showcasing methods for creating reduced heterocyclic systems. researchgate.net

Exploration of Aryl Substituents

The introduction of aryl substituents onto the 6-methylangelicin core is a key strategy for modulating its properties. The Suzuki coupling reaction is a powerful and frequently used method for this purpose. nih.gov

In one synthetic approach, a 6-bromoangelicin intermediate is subjected to a Suzuki coupling with various arylboronic acids to yield the desired 6-arylangelicin derivatives. nih.gov Representative aryl groups that have been introduced include benzene (B151609), pyridine, and thiophene. nih.gov More hydrophilic groups, such as p- and m-aniline, have also been incorporated at the 6-position to alter solubility and potential biological interactions. nih.gov

It has been noted that the Pechmann condensation, a common method for coumarin synthesis, may not be effective on bromoresorcinol with hindered acetoacetic esters. nih.gov In such cases, the aryl substituent can be introduced via Suzuki coupling on the starting resorcinol before the coumarin ring is formed. nih.gov

The steric and electronic properties of the aryl substituents have a significant impact on the molecule's activity. For instance, the presence of a 6-aryl substituent is generally not well-tolerated unless specific features, like a para-positioned amine, are present. nih.gov A balanced combination, such as a phenyl group at position 6 and a methyl group at position 4, has been found to be favorable for biological activity. nih.gov

The synthesis of 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, while a different heterocyclic system, also demonstrates the utility of Suzuki coupling for introducing aryl groups. mdpi.com This methodology provides a versatile route to a wide range of aryl-substituted compounds.

The following table summarizes some of the synthesized aryl-substituted angelicin derivatives and the synthetic methods employed:

| Derivative | Aryl Substituent | Synthetic Method | Reference |

| 6-Phenyl-4'-methylangelicin | Phenyl | Suzuki Coupling | nih.gov |

| 6-(Pyridin-3-yl)-4'-methylangelicin | Pyridinyl | Suzuki Coupling | nih.gov |

| 6-(Thiophen-3-yl)-4'-methylangelicin | Thiophenyl | Suzuki Coupling | nih.gov |

| 6-(4-Aminophenyl)-4'-methylangelicin | p-Aniline | Suzuki Coupling | nih.gov |

| 6-(3-Aminophenyl)-4'-methylangelicin | m-Aniline | Suzuki Coupling | nih.gov |

Stereoselective and Regioselective Synthetic Considerations for 6-Methylangelicin

The synthesis of 6-methylangelicin and its derivatives requires careful control of stereochemistry and regiochemistry to obtain the desired isomer with high purity. numberanalytics.comwikipedia.org

Regioselectivity is crucial in the initial steps of furocoumarin synthesis. For example, the Claisen rearrangement of allyl ethers of resorcinol derivatives is a key step that can lead to different regioisomers. nih.gov The conditions of this rearrangement, such as temperature, can influence the product distribution. nih.gov Similarly, in the Pechmann condensation for forming the pyrone ring, the choice of starting materials and reaction conditions dictates the position of substituents on the resulting coumarin core. nih.gov The synthesis of regioisomeric functionalized benzodifurans and angelicins has been reported, highlighting the challenges and strategies for controlling regioselectivity. researchgate.net

Stereoselectivity becomes important when chiral centers are present in the molecule or its derivatives. For instance, the synthesis of fused heterocycles with multiple stereocenters has been achieved through an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence, demonstrating a high level of stereocontrol. rsc.org While not directly applied to 6-methylangelicin in the provided sources, these advanced stereoselective methods could be adapted for the synthesis of chiral derivatives. The synthesis of difunctionalized succinimides from aza-1,6-enynes via a radical cascade reaction also proceeds with excellent stereoselectivity. rsc.org

For the synthesis of specific nucleoside analogs, stereoselective glycosylation reactions are employed. The Vorbrüggen procedure, sometimes with modifications, is used to couple a sugar moiety to a heterocyclic base with control over the anomeric configuration. clockss.org

Green Chemistry Principles in 6-Methylangelicin Synthesis

The application of green chemistry principles to the synthesis of 6-methylangelicin aims to reduce the environmental impact of the manufacturing process. pandawainstitute.comsigmaaldrich.comsemanticscholar.org Key principles of green chemistry that can be applied include the use of safer solvents, designing for energy efficiency, using renewable feedstocks, and reducing the use of derivatizing agents. sigmaaldrich.comacs.org

One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reagents are preferred over stoichiometric ones as they are used in smaller quantities and can be recycled. acs.org

The use of greener solvents is another important aspect. semanticscholar.org Water is an ideal green solvent, and syntheses performed in aqueous media are highly desirable. frontiersin.org Other greener solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). semanticscholar.org

Energy efficiency can be improved by conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.com Microwave-assisted synthesis is another approach that can reduce reaction times and energy consumption. frontiersin.org

Reducing the use of protecting groups and unnecessary derivatization steps is also a key principle, as these steps generate additional waste. sigmaaldrich.comacs.org The use of enzymes can be highly beneficial in this regard, as their high specificity can eliminate the need for protecting groups. acs.org

The following table outlines how green chemistry principles can be applied to the synthesis of 6-methylangelicin and its derivatives:

| Green Chemistry Principle | Application in Synthesis | Example/Potential | Reference |

| Prevention of Waste | Designing syntheses with higher yields and fewer byproducts. | Optimizing reaction conditions to favor the desired regioisomer. | acs.org |

| Atom Economy | Using reactions that incorporate most of the starting material atoms into the product. | Employing catalytic methods like Suzuki coupling. | acs.org |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. | Replacing hazardous solvents with water or greener alternatives like 2-MeTHF. | semanticscholar.org |

| Designing Safer Chemicals | Modifying the structure to reduce toxicity while maintaining efficacy. | Synthesis of derivatives with improved safety profiles. | acs.org |

| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents. | Performing reactions in aqueous media. | frontiersin.org |

| Design for Energy Efficiency | Using milder reaction conditions and reducing energy consumption. | Microwave-assisted synthesis; reactions at ambient temperature. | frontiersin.orgsigmaaldrich.com |

| Use of Renewable Feedstocks | Starting from renewable materials. | Using plant-derived precursors where possible. | acs.org |

| Reduce Derivatives | Minimizing the use of protecting groups. | Employing enzymes for selective transformations. | sigmaaldrich.comacs.org |

| Catalysis | Using catalytic reagents instead of stoichiometric ones. | Suzuki coupling with a palladium catalyst. | acs.org |

Biosynthesis and Natural Occurrence of Angelicin and Its Methylated Analogues

Isolation and Identification from Natural Sources

Angelicin (B190584) and its analogues are typically isolated from various parts of plants, such as roots and aerial parts. A common method for extraction involves air-drying the plant material, followed by extraction with a nonpolar solvent like n-hexane. The resulting crude extract is then subjected to column chromatography on silica (B1680970) gel to separate the different compounds. wikipedia.org

While angelicin itself is found in plants like Angelica archangelica, from which it derives its name, and Bituminaria bituminosa, its isolation often yields low amounts due to the higher abundance of its linear isomer, psoralen (B192213). wikipedia.org Furanocoumarins, in general, are found in a variety of plants, including parsnips, celery, and figs, where they are produced as a defense mechanism against insects and pathogens. frontiersin.org The concentration of these compounds can vary depending on the plant species, the specific plant part, and even the season. frontiersin.org For instance, in studies of Haplophyllum patavinum, angelicin and its precursor osthenol (B192027) were identified in in vitro cultures, while they were absent in the native plants. thieme-connect.com

Elucidation of Biosynthetic Pathways for Furocoumarins

The biosynthesis of furanocoumarins, including angelicin and 6-methylangelicin, is a complex process that originates from primary metabolism and branches into a specialized secondary metabolic pathway.

Shikimate Pathway and Phenylpropanoid Pathway Intermediates

The journey to furanocoumarins begins with the shikimate pathway , a fundamental metabolic route in plants and microorganisms for the synthesis of aromatic amino acids. wikipedia.orgwikipedia.org This pathway provides the essential precursor, L-phenylalanine. mdpi.comwikipedia.org

The L-phenylalanine then enters the phenylpropanoid pathway . frontiersin.org Here, a series of enzymatic reactions convert L-phenylalanine into p-coumaric acid. wikipedia.org This involves a non-oxidative deamination by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid, which is then hydroxylated by trans-cinnamate 4-monooxygenase (C4H). wikipedia.org

Role of Umbelliferone (B1683723) and Osthenol as Precursors

A key intermediate in the biosynthesis of all furanocoumarins is umbelliferone (7-hydroxycoumarin). mdpi.comacs.org Umbelliferone is formed from p-coumaric acid through hydroxylation and subsequent lactonization. wikipedia.orgwikipedia.org

Umbelliferone stands at a critical juncture, where the pathway diverges to produce either linear or angular furanocoumarins. mdpi.com The precursor for angular furanocoumarins, including angelicin, is osthenol . mdpi.comacs.org Osthenol is synthesized through the prenylation of umbelliferone at the C8 position by the enzyme umbelliferone 8-prenyltransferase, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. mdpi.comacs.org

Enzymatic Transformations in Angelicin Biosynthesis (e.g., Angelicin Synthase)

Following the formation of osthenol, a series of oxidative reactions lead to the formation of the furan (B31954) ring. Osthenol is first converted to (+)-columbianetin by the enzyme (+)-columbianetin synthase, which is a cytochrome P450 monooxygenase. wikipedia.orguniprot.org

The final step in the formation of angelicin is catalyzed by angelicin synthase (AS), another cytochrome P450 enzyme. wikipedia.orguniprot.orgwikipedia.org Angelicin synthase facilitates the oxidation of (+)-columbianetin to produce angelicin. wikipedia.orguniprot.org This enzyme is specific to the angular pathway and shows no activity towards precursors of the linear furanocoumarin pathway. uniprot.org

Divergence Points in Linear vs. Angular Furocoumarin Biosynthesis

The crucial divergence point that determines whether a linear or angular furanocoumarin is synthesized is the initial prenylation of umbelliferone. frontiersin.orgmdpi.com

Angular Furanocoumarins (e.g., Angelicin): Prenylation at the C8 position of umbelliferone leads to the formation of osthenol, the precursor for angular furanocoumarins. mdpi.comacs.org

Linear Furanocoumarins (e.g., Psoralen): Prenylation at the C6 position of umbelliferone results in the formation of demethylsuberosin, the precursor for linear furanocoumarins. frontiersin.orgmdpi.com

This differential prenylation is catalyzed by specific prenyltransferase enzymes. nih.gov While some plants produce only linear furanocoumarins, others can synthesize both types. frontiersin.org The evolution of the angular furanocoumarin pathway is thought to be a more recent development, providing plants with a defense mechanism against insects that have developed resistance to the more common linear furanocoumarins. wikipedia.orgfrontiersin.org

Genetic and Enzymatic Regulation of 6-Methylangelicin Production in Organisms

The production of furanocoumarins, including 6-methylangelicin, is tightly regulated at both the genetic and enzymatic levels. This regulation allows plants to respond to various environmental stimuli, such as pathogen attack or herbivory, by increasing the production of these defensive compounds. frontiersin.org

The expression of genes encoding the biosynthetic enzymes is a key control point. For instance, the genes for angelicin synthase (CYP71AJ4) and psoralen synthase (CYP71AJ3) in parsnip share significant sequence similarity, suggesting a common evolutionary origin. frontiersin.org However, differences in their active sites confer their distinct substrate specificities. frontiersin.org The transcription of these genes can be induced by stressors, leading to an increased production of the respective furanocoumarins. frontiersin.org

Enzymatic activity is also subject to regulation. This can include feedback inhibition, where the final product of a pathway inhibits an earlier enzyme, preventing over-accumulation. While it is known that psoralen can act as a negative feedback inhibitor of an early enzyme in the pathway, it is not yet clear if angelicin participates in a similar feedback loop. frontiersin.org The activity of enzymes like angelicin synthase is also dependent on optimal conditions such as pH and temperature. uniprot.org

The regulation of furanocoumarin biosynthesis is complex and can involve coordinated expression of multiple genes in the pathway. researchgate.net Understanding these regulatory networks is crucial for potentially manipulating the production of specific compounds like 6-methylangelicin in plants or through synthetic biology approaches. acs.org

Biological Role and Ecological Significance of Furocoumarins in Producing Organisms

Furocoumarins, including angelicin and its analogues, serve a vital biological and ecological function for the plants that produce them. Their primary role is as a chemical defense mechanism against a wide array of biological threats. wikipedia.orgresearchgate.nettaylor.edu These compounds are often referred to as phytoalexins, which are substances produced by plants in response to stress, such as pathogen attack or physical damage. dfg.deucr.edu

The ecological significance of furocoumarins stems from their toxicity to various organisms, which is often activated by ultraviolet (UV) light. wikipedia.orgresearchgate.net

Key Defensive Roles:

Antifungal and Antibacterial Agents: Furocoumarins exhibit potent activity against pathogenic fungi and bacteria. researchgate.netencyclopedia.pub For example, they have been shown to inhibit the growth of fungi like Fusarium oxysporum and bacteria such as E. coli and Salmonella typhimurium. researchgate.nettaylor.edu Plants increase their production of these compounds when exposed to fungal or bacterial threats. ucr.edu

Insecticidal Properties: These compounds act as a defense against herbivorous insects. wikipedia.orgencyclopedia.pub When an insect ingests plant matter containing furocoumarins, the compounds can interfere with the insect's DNA, leading to increased mortality and reduced growth rates. researchgate.net The development of the angelicin biosynthetic pathway is thought to be an evolutionary response to insects that had adapted to detoxify the more common psoralen-type furocoumarins. wikipedia.org

Defense Against Herbivores: The toxicity of furocoumarins also deters larger predators, such as mammals, from consuming the plants. wikipedia.orgtaylor.edu

Response to Environmental Stress: The production of furocoumarins is not only triggered by pests and pathogens but also by abiotic stressors. dfg.de Research has shown that exposure to UV radiation can induce the synthesis of these compounds, suggesting they may offer protection to the plant by acting as a "sunscreen" that blocks harmful UV rays. ucr.edu

The distribution of furocoumarins within the plant is often strategic. For instance, they are generally most abundant in flowered plants and in ripe seeds and fruits, protecting the plant's reproductive parts. wikipedia.org However, there are exceptions, such as the common fig, where furocoumarins are concentrated in the milky sap of leaves and shoots rather than the fruit. wikipedia.org This strategic placement ensures that the defensive compounds are located where they are most needed.

The effectiveness of furocoumarins as a defense mechanism is significantly enhanced by their phototoxicity. ciklab.com In the presence of UV light, these compounds become highly reactive and can bind to the DNA of predators or pathogens, disrupting DNA replication and ultimately leading to cell death. wikipedia.orgresearchgate.net This light-activated defense is a powerful and efficient way for plants to protect themselves from a diverse range of ecological threats.

Biological Activities and Molecular Mechanisms of 6 Methylangelicin

Photobiological Activities and Photointeraction Mechanisms

6-Methylangelicin, a derivative of angelicin (B190584), exhibits significant photobiological activity, primarily through its interactions with DNA upon exposure to UVA light. researchgate.netresearchgate.net These interactions are central to its therapeutic potential and are characterized by specific molecular mechanisms.

Upon intercalation into the DNA helix, 6-methylangelicin can form covalent bonds with pyrimidine (B1678525) bases, particularly thymine (B56734) and cytosine, when irradiated with long-wave ultraviolet (UVA) light. wikipedia.orgresearchgate.net This process, known as photoaddition, results in the formation of a monoadduct, where a single molecule of 6-methylangelicin binds to one strand of the DNA. researchgate.netwikipedia.org The planar structure of angelicin derivatives allows them to fit between the base pairs of the DNA double helix. wikipedia.org The photoreaction is a C4-photocycloaddition involving the 3,4 or 4',5' double bonds of the angelicin molecule and the 5,6 double bond of the pyrimidine bases. wikipedia.orgresearchgate.net Studies have shown that 6-methylangelicins have a high affinity for DNA, forming a molecular complex even in the dark. Subsequent UVA irradiation leads to efficient photobinding and the formation of these monoadducts. researchgate.net

A key characteristic of angelicin and its derivatives, including 6-methylangelicin, is their inability to form DNA interstrand cross-links (ICLs). researchgate.netbiorxiv.org Due to its angular structure, angelicin can only form a covalent bond with one of the two DNA strands, resulting in a monoadduct. biorxiv.org This is in contrast to linear furocoumarins like psoralen (B192213), which can form both monoadducts and diadducts (interstrand cross-links). biorxiv.orgpdx.edu While some studies have suggested that very low levels of ICLs might form under prolonged UV irradiation, the primary and functionally significant lesion is the monoadduct. biorxiv.orgasm.orgresearchgate.net This monofunctional nature is a critical aspect of its biological activity, distinguishing it from bifunctional agents. researchgate.net

The formation of 6-methylangelicin-DNA monoadducts presents a significant obstacle to the cellular machinery responsible for DNA replication and transcription. pdx.edumdpi.com These adducts distort the DNA structure, which can block the progression of DNA polymerase enzymes along the DNA template. pdx.edupatsnap.com By physically obstructing the replication fork, the synthesis of new DNA strands is inhibited. mdpi.comelifesciences.org This inhibition of DNA synthesis is a primary mechanism behind the antiproliferative effects observed with 6-methylangelicin. researchgate.netresearchgate.net The stalling of replication forks can trigger cellular stress responses and, if the damage is not repaired, can lead to cell cycle arrest and ultimately cell death. mdpi.com

The photoreactivity of 6-methylangelicin derivatives can be influenced by the nature and position of substituents on the angelicin core. For instance, the introduction of certain bulky groups at specific positions can abolish photoreactivity towards DNA. semanticscholar.org The photophysical properties of the triplet excited state of methylangelicins have been correlated with their photobiological activity. researchgate.net Different derivatives exhibit varying degrees of photobinding to DNA, which in turn affects their biological potency. researchgate.net For example, studies on various methylangelicins have highlighted the role of methyl groups at the 3,4 and 4',5' photoreactive sites in influencing their activity. kisti.re.kr

The ability of 6-methylangelicin to absorb UVA light and subsequently interact with biological molecules makes it a photosensitizer with potential applications in photodynamic therapy (PDT). wikipedia.orgoaepublish.com PDT is a treatment modality that uses a photosensitizing agent, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death. oaepublish.com While the primary mechanism of 6-methylangelicin's photobiological activity is DNA photoaddition, its role as a photosensitizer also implies the potential for ROS-mediated damage. semanticscholar.org The photosensitizing properties of angelicin derivatives have been explored for therapeutic applications, leveraging their ability to induce cellular damage upon light activation. googleapis.comuc.pt

Antiproliferative Activities and Cell Cycle Modulation

The inhibition of DNA synthesis by 6-methylangelicin directly contributes to its antiproliferative activity. researchgate.netresearchgate.net By halting DNA replication, the compound prevents cancer cells from dividing and proliferating. nih.govmdpi.com This antiproliferative effect is often linked to the modulation of the cell cycle. The presence of DNA damage in the form of monoadducts can activate cell cycle checkpoints, leading to arrest in specific phases of the cell cycle, such as the S or G2/M phases. rsc.orgsemanticscholar.orgsemanticscholar.org This pause allows the cell time to repair the DNA damage; however, if the damage is too extensive, it can trigger apoptosis or programmed cell death. rsc.org Research has demonstrated that new 6-methylangelicin compounds exhibit evident antiproliferative activity in Ehrlich ascites tumor cells. researchgate.net

Inhibition of Cell Division in Pre-clinical Models

The uncontrolled division of cells is a hallmark of cancer. mdpi.com Compounds that can halt this process, known as mitotic poisons, are a cornerstone of many cancer therapies. mdpi.com The cell division cycle is a highly regulated process with specific checkpoints to ensure genomic integrity. clinmedjournals.orgfrontiersin.org One of the key regulators is the cell division cycle 6 (CDC6) protein, which plays a crucial role in the S-phase and G2-phase checkpoints. clinmedjournals.org

Studies have shown that inhibiting key regulators of the cell cycle can effectively stop cell proliferation. mdpi.comclinmedjournals.org For instance, the inhibition of cyclin-dependent kinases (CDKs) can lead to cell cycle arrest. mdpi.comunc.edu Pre-clinical models have been instrumental in understanding how various compounds, including those related to 6-Methylangelicin, can inhibit cell division. clinmedjournals.orgplos.org While direct studies on 6-Methylangelicin's effect on cell division are emerging, the broader class of angelicin derivatives has shown antiproliferative activity by inhibiting DNA synthesis in preclinical models. researchgate.net

Apoptosis Induction Pathways (Intrinsic and Extrinsic)

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unnecessary cells. wikipedia.orgteachmeanatomy.info It can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. wikipedia.orgteachmeanatomy.infothermofisher.com Both pathways converge on the activation of caspases, a family of proteases that execute cell death. wikipedia.orgteachmeanatomy.info

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or metabolic disruptions. teachmeanatomy.infothermofisher.com This leads to increased permeability of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c. mdpi.comresearchgate.net The extrinsic pathway is initiated by the binding of extracellular ligands, such as TNF-α and Fas, to their corresponding death receptors on the cell surface. teachmeanatomy.infomdpi.com This binding event leads to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases, such as caspase-8. mdpi.comresearchgate.net

Some compounds can induce apoptosis by modulating autophagy, a cellular recycling process. For instance, the disruption of mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS) can trigger apoptosis. rsc.org

Cell Cycle Arrest Mechanisms

Cell cycle arrest is a temporary or permanent halt in the cell cycle, often at specific checkpoints, to allow for DNA repair or to initiate apoptosis if the damage is irreparable. numberanalytics.com This process is critical for maintaining genomic stability. numberanalytics.com Key molecular mechanisms of cell cycle arrest include the activation of checkpoint kinases like ATM and ATR, the inhibition of cyclin-dependent kinases (CDKs), and the action of tumor suppressor proteins such as p53 and p21. numberanalytics.com

Inhibition of CDK4/6 is a well-established mechanism for inducing G1 phase cell cycle arrest. unc.edunih.gov This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state. nih.gov Active Rb binds to the E2F transcription factor, preventing the expression of genes required for entry into the S phase. mdpi.comnih.gov Studies have shown that a prolonged G1 arrest induced by CDK4/6 inhibitors can lead to the downregulation of components of the DNA replication machinery, causing replication stress and potentially leading to long-term cell cycle withdrawal. nih.gov

Some chemical agents can induce cell cycle arrest by down-regulating the expression of cyclins and CDKs. plos.org For example, methylseleninic acid has been shown to induce a G1 arrest by reducing cyclin D1 levels and the activity of the cyclin D1-CDK4 complex. nih.gov

Autophagy Modulation

Autophagy is a catabolic process that involves the degradation of cellular components within lysosomes. nih.govrsc.org It plays a complex role in cancer, acting as a tumor suppressor in the early stages and a survival mechanism in advanced stages. nih.gov The modulation of autophagy is being explored as a therapeutic strategy. rsc.org Some compounds can induce apoptosis in cancer cells by modulating autophagy. rsc.org For example, a quinoxaline-containing peptide was found to promote the formation of acidic compartments, blocking the progression of autophagy and leading to mitochondrial disruption and apoptosis. rsc.org Another compound, 6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC), has been shown to induce autophagy in leukemia cell lines, potentially through the increase of intracellular reactive oxygen species (ROS). nih.gov Angelicin itself has been suggested to regulate malignant behaviors in cervical cancer cells by inhibiting autophagy in an mTOR-independent manner. researchgate.net

Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation can contribute to various diseases, including cancer. mdpi.com

Inhibition of NF-κB Activity and NF-κB/DNA Interaction

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. researchgate.net It plays a critical role in the expression of pro-inflammatory genes, including cytokines and chemokines. researchgate.netphysiology.org Therefore, inhibiting the NF-κB pathway is a significant therapeutic strategy for inflammatory diseases. researchgate.net

Derivatives of angelicin, such as 4,6,4′-trimethylangelicin (TMA), have been shown to inhibit the NF-κB pathway. researchgate.netnih.gov In silico docking analysis has indicated that TMA can bind to NF-κB. physiology.org Furthermore, electrophoretic mobility shift assays (EMSA) have demonstrated that TMA and its analogues can inhibit the interaction between NF-κB and its target DNA sequence. physiology.orgnih.gov This inhibition of NF-κB/DNA interaction has been observed with various TMA analogues, with some showing high potency. nih.gov For instance, the derivative GY971a was found to fully suppress the interaction between NF-κB p50 and its DNA target at a concentration of 12.5 μM. nih.gov

Modulation of Pro-inflammatory Gene Expression (e.g., IL-8)

Interleukin-8 (IL-8), also known as CXCL8, is a pro-inflammatory chemokine that plays a crucial role in the recruitment of neutrophils to sites of inflammation. nih.gov The expression of IL-8 is largely regulated by the NF-κB pathway. physiology.org

Studies have demonstrated that angelicin derivatives can significantly decrease the gene expression of IL-8. researchgate.netmdpi.com For example, 4,6,4′-trimethylangelicin (TMA) has been shown to inhibit Pseudomonas aeruginosa-dependent IL-8 transcription in bronchial epithelial cells at nanomolar concentrations. physiology.org This effect is believed to be mediated, at least in part, by the inhibition of the NF-κB pathway. physiology.org Chromatin immunoprecipitation (ChIP) assays have confirmed that TMA can reduce the interaction of NF-κB with the promoter of the IL-8 gene in living cells. physiology.org

Other pro-inflammatory cytokines, such as Interleukin-6 (IL-6), are also involved in the inflammatory cascade and can induce the expression of other inflammatory mediators. nih.govwikipedia.org The modulation of these cytokine networks is a key aspect of the anti-inflammatory effects of various compounds. nih.govoncotarget.com

Antimicrobial Properties and Quorum Sensing Inhibition

Angelicin and its derivatives have been investigated for their antimicrobial capabilities. Studies indicate that these compounds possess potential antibacterial and antifungal properties ontosight.aiderpharmachemica.comresearchgate.net. The parent compound, angelicin, has demonstrated significant antibacterial effects against the planktonic form of Porphyromonas gingivalis, a bacterium implicated in periodontitis. frontiersin.org Furthermore, angelicin was found to inhibit and reduce the biofilm formation of this pathogen researchgate.netfrontiersin.org.

In one study, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of angelicin against P. gingivalis were determined, highlighting its direct antibacterial action. frontiersin.org Another systematic review noted that angelicin exhibits antibacterial effects against both planktonic bacteria and bacterial biofilms. jpionline.org

Table 1: Antibacterial Activity of Angelicin against P. gingivalis

| Parameter | Concentration (μg/ml) |

| Minimum Inhibitory Concentration (MIC) | 3.125 |

| Minimum Bactericidal Concentration (MBC) | 50 |

| Data sourced from a study on the effects of psoralen and angelicin on P. gingivalis. frontiersin.org |

Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation, is a key target for antimicrobial strategies. nih.gov While direct studies on 6-Methylangelicin are limited, related compounds have shown promise as quorum-sensing inhibitors (QSIs). Furanocoumarins, the chemical class to which 6-Methylangelicin belongs, are recognized for their QSI activity. mdpi.comfrontiersin.org Coumarin (B35378), a parent compound, has been shown to inhibit QS in P. aeruginosa, leading to reduced production of virulence factors like protease and pyocyanin, and a decrease in biofilm formation. frontiersin.orgmdpi.com This suggests a potential mechanism by which angelicin derivatives may exert their antimicrobial effects, not by killing the bacteria but by disrupting their communication and coordination. frontiersin.org

Enzyme Inhibition Profiles

6-Methylangelicin's biological effects are also characterized by its ability to inhibit various key enzymes involved in cellular functions.

Cytochrome P450 (CYP) Enzyme Modulation (e.g., CYP1A1, CYP3A4)

Furanocoumarins are well-documented inhibitors of several cytochrome P450 enzymes, which are crucial for metabolizing a wide array of drugs and xenobiotics. amegroups.cn This inhibition is a significant factor in food-drug interactions, most notably with grapefruit juice, which is rich in these compounds. amegroups.cnnih.gov

Research has shown that furanocoumarins can inhibit multiple CYP subtypes, including CYP1A1 and CYP3A4. amegroups.cnresearchgate.net For instance, bergamottin (B190657), a furanocoumarin found in grapefruit, is a potent inhibitor of CYP1A1 activity in rat liver microsomes, with a reported IC₅₀ of 10 nM. researchgate.net The inhibition of CYP1A1 is a target for cancer prevention, as this enzyme is involved in converting procarcinogens into their active carcinogenic forms. nih.gov

CYP3A4 is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of a large percentage of clinical drugs. amegroups.cn Furanocoumarins, including bergamottin and 6',7'-dihydroxybergamottin (B27312), are known to be mechanism-based inhibitors of CYP3A4. nih.govnih.gov This means they are converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. nih.gov Studies have shown that 6',7'-dihydroxybergamottin has an IC₅₀ value of approximately 1 µM for the loss of CYP3A4 activity in Caco-2 cells. nih.gov The inhibitory action of furanocoumarins on CYP3A4 is largely responsible for the "grapefruit juice effect," where the oral bioavailability of certain drugs is increased. nih.gov

While specific inhibitory concentrations for 6-Methylangelicin are not detailed in the reviewed literature, its structural classification as a furanocoumarin strongly suggests it shares this inhibitory profile towards CYP1A1 and CYP3A4.

Table 2: IC₅₀ Values of Representative Furanocoumarins on CYP Enzymes

| Furanocoumarin | CYP Enzyme | IC₅₀ Value | Source |

| Bergamottin | CYP1A1 | 10 nM | researchgate.net |

| 6',7'-Dihydroxybergamottin | CYP3A4 | ~1 µM | nih.gov |

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis, cell structure, and intracellular transport, making them a key target for anticancer drugs. mdpi.com Inhibitors of tubulin polymerization can arrest the cell cycle and induce apoptosis. mdpi.comnih.gov

Despite the known anticancer properties of some angelicin derivatives ontosight.ai, there is no direct evidence in the reviewed scientific literature to suggest that 6-Methylangelicin functions as an inhibitor of tubulin polymerization. Studies on tubulin inhibition have focused on other classes of compounds. nih.govresearchgate.netrsc.org

EZH2 and EZH1 Inhibition (for related compounds)

Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are histone methyltransferases that are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). nih.gov They play a crucial role in epigenetic gene silencing by methylating histone H3 on lysine (B10760008) 27 (H3K27). nih.gov Dysregulation of EZH1 and EZH2 is implicated in various cancers, making them attractive therapeutic targets. nih.govoaepublish.com

While there is no specific data linking angelicin derivatives to EZH1 or EZH2 inhibition in the reviewed literature, other small molecules have been developed as potent inhibitors. These compounds serve as examples of how this enzymatic activity can be targeted. For instance, CPI-1205 is a selective inhibitor with high potency against both enzymes. selleck.co.jp Similarly, UNC1999 is a dual inhibitor of EZH2 and EZH1. nih.govbiocat.com The development of such inhibitors is a promising strategy in oncology, particularly for malignancies like MLL-rearranged leukemia where dual inhibition appears necessary. nih.gov

Table 3: Inhibitory Activity of Selected Small Molecules on EZH1 and EZH2

| Compound | Target | IC₅₀ Value |

| CPI-1205 | EZH2 | 2 nM |

| EZH1 | 52 nM | |

| UNC1999 | EZH2 | <10 nM |

| EZH1 | 45 nM | |

| Data sourced from studies on selective EZH1/EZH2 inhibitors. nih.govselleck.co.jp |

Modulation of Cellular Signaling Pathways (e.g., MAPK, mTOR, PI3K/AKT)

The PI3K/AKT/mTOR and MAPK signaling pathways are central regulators of cell proliferation, growth, survival, and apoptosis. genome.jpwikipedia.org Their aberrant activation is a hallmark of many cancers. wikipedia.org The PI3K/AKT/mTOR pathway is an intracellular cascade that, when activated, promotes cell growth and survival. genome.jpwikipedia.org The MAPK pathways (including ERK, JNK, and p38) transmit signals from the cell surface to the nucleus, regulating diverse cellular processes like inflammation and proliferation. biorxiv.org

Currently, there is a lack of direct scientific evidence from the reviewed literature demonstrating that 6-Methylangelicin modulates the MAPK, mTOR, or PI3K/AKT signaling pathways.

Drug Resistance Reversal Mechanisms (e.g., P-glycoprotein suppression)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump therapeutic agents out of cancer cells. mdpi.com The search for compounds that can inhibit these transporters to reverse MDR is an active area of research.

However, based on currently available scientific literature, there is a notable lack of direct research investigating the role of 6-methylangelicin as a P-glycoprotein suppressor or an agent for reversing multidrug resistance. While other natural compounds, including different types of coumarins, have been explored for these properties, specific studies demonstrating this activity for 6-methylangelicin are not prominent. One study on a related compound, 4,6,4′-trimethylangelicin (TMA), noted that lipid-based formulations used to improve its bioavailability might work through several mechanisms, including the potential reduction of P-glycoprotein-mediated efflux, though this was presented as a general benefit of the delivery system rather than a direct action of the compound itself. mdpi.com Therefore, the capacity of 6-methylangelicin to directly modulate P-glycoprotein activity or reverse drug resistance remains an uninvestigated area requiring further research.

Anti-viral and Erythroid Differentiating Properties

In contrast to its unverified role in drug resistance, 6-methylangelicin and its parent compound, angelicin, exhibit well-documented antiviral and erythroid differentiating activities.

Angelicin and its derivatives have demonstrated notable efficacy against a range of viruses. The planar structure of these furocoumarins allows them to intercalate into nucleic acids, and this interaction is fundamental to many of their biological activities. wikipedia.org

Research has shown that angelicin can effectively inhibit the lytic replication of human gammaherpesviruses, including Epstein-Barr virus (EBV) and Kaposi's sarcoma-associated herpesvirus (KSHV). researchgate.net Studies using murine gammaherpesvirus 68 (MHV-68) as a model found that angelicin suppresses replication early in the viral infection cycle, with a proposed mechanism involving the inhibition of the Replication and Transcription Activator (RTA) gene expression. researchgate.netmedchemexpress.comresearchgate.net The IC50 for this antiviral activity against MHV-68 was determined to be 28.95 μM. medchemexpress.com

Furthermore, specific angelicin derivatives have been identified as potent inhibitors of influenza viruses. frontiersin.org A high-throughput screening campaign identified a novel angelicin derivative that inhibited the influenza A (H1N1) virus in cell culture at low micromolar concentrations. nih.govacs.org Subsequent optimization led to the development of 4-methyl-9-phenyl-8-(thiophene-2-carbonyl)-furo[2,3-h]chromen-2-one, which showed a 64-fold enhanced activity, with an IC50 of 70 nM. nih.govacs.org This optimized compound was also effective against influenza A (H3N2) and influenza B virus strains. nih.govacs.org Preliminary mechanistic studies indicate that these derivatives exert their anti-influenza effects by inhibiting the activity of the viral ribonucleoprotein (RNP) complex, which is essential for viral replication. nih.govacs.orgnycu.edu.tw

| Compound/Derivative | Target Virus | Reported Mechanism of Action | IC50 |

|---|---|---|---|

| Angelicin | Gammaherpesviruses (MHV-68, EBV, KSHV) | Inhibition of lytic replication; potential inhibition of RTA gene expression. researchgate.netmedchemexpress.comresearchgate.net | 28.95 μM (for MHV-68) medchemexpress.com |

| 4-methyl-9-phenyl-8-(thiophene-2-carbonyl)-furo[2,3-h]chromen-2-one | Influenza A (H1N1, H3N2), Influenza B | Inhibition of ribonucleoprotein (RNP) complex activity. nih.govacs.org | 70 nM (for H1N1) nih.govacs.org |

A significant biological activity of angelicin and its analogs is the induction of erythroid differentiation. This property holds therapeutic potential for hemoglobinopathies like β-thalassemia and sickle cell anemia, where increasing the production of fetal hemoglobin (HbF) can ameliorate clinical symptoms. frontiersin.org

Studies utilizing the human erythroleukemia K562 cell line, a common model for studying erythropoiesis, have shown that angelicin is a powerful inducer of erythroid differentiation. frontiersin.orgchemfaces.com Treatment with angelicin leads to a significant increase in the accumulation of γ-globin mRNA, a key component of HbF. frontiersin.orgresearchgate.net The activity of angelicin in stimulating γ-globin mRNA was found to be greater than that of hydroxyurea (B1673989), a standard drug used for this purpose. frontiersin.org The mechanism is believed to be linked to the ability of these compounds to interact with and cause photodamage to DNA, which in turn triggers the differentiation pathway. nih.gov

Interestingly, research has also demonstrated that photoproducts of angelicin, generated by pre-irradiation, are also capable of inducing erythroid differentiation, with some showing an even higher capacity to increase HbF levels compared to other furocoumarins. frontiersin.org Various angelicin analogs have been tested, with compounds like trimethylangelicin being highlighted as particularly powerful inducers of this process. researchgate.net This induction of differentiation is typically associated with an inhibition of cell proliferation in the K562 cell model. researchgate.net

| Compound | Cell Line | Key Finding | Compared To |

|---|---|---|---|

| Angelicin | K562 Human Leukemia Cells | Induces erythroid differentiation and increases γ-globin mRNA production. frontiersin.orgchemfaces.com | Activity on γ-globin mRNA is greater than hydroxyurea but less than mithramycin and cytosine arabinoside. frontiersin.org |

| Trimethylangelicin | K562 Human Leukemia Cells | Identified as a powerful inducer of erythroid differentiation. researchgate.net | More potent than angelicin, cytosine arabinoside, mithramycin, and cisplatin. |

| Angelicin Photoproducts | K562 Human Leukemia Cells | Also induce erythroid differentiation, with some showing higher fold increases in HbF. frontiersin.org | Showed higher increases in HbF compared to 8-MOP and 5-MOP photoproducts. frontiersin.org |

Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations of 6 Methylangelicin

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Pre-clinical Models

The ADME profile of a drug candidate determines its concentration and duration of action in the body, which are fundamental to its efficacy and safety. These properties are investigated through a series of in vitro and in vivo studies.

In vitro permeability assays are essential for predicting the oral absorption of a drug candidate. The Caco-2 cell monolayer model is considered the gold standard for this purpose. evotec.commedtechbcn.com These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the human intestinal epithelium, allowing for the study of a compound's ability to traverse this barrier. evotec.comeurofinsdiscovery.com The primary output is the apparent permeability coefficient (Papp), which classifies compounds as having low, moderate, or high absorption potential. uq.edu.auresearchgate.net A bidirectional assay, measuring transport from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, can also identify if the compound is a substrate for efflux transporters like P-glycoprotein. evotec.com

Specific Caco-2 permeability data for 6-Methylangelicin are not available in the current scientific literature. However, the parent compound, Angelicin (B190584), has a reported skin permeability coefficient (LogKp) of -2.46, though this is distinct from intestinal permeability. wikipedia.org For a comprehensive evaluation, 6-Methylangelicin would be subjected to Caco-2 assays to determine its Papp value and efflux ratio, thereby predicting its potential for oral absorption.

The extent to which a drug binds to plasma proteins, primarily albumin, is a key determinant of its distribution and availability. wikipedia.org Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org High protein binding can act as a reservoir, potentially prolonging the drug's half-life. wikipedia.org This characteristic is typically measured using methods like equilibrium dialysis. nih.gov

Specific plasma protein binding data for 6-Methylangelicin has not been published. However, studies on related furocoumarins, including the parent compound Angelicin, indicate that this class of compounds is extensively bound to plasma proteins. A study on six furocoumarins found that their binding to human serum ranged from 84% to 97%, with albumin being the primary binding protein. nih.gov Angelicin itself shows a high affinity for human serum albumin. wikipedia.org This suggests that 6-Methylangelicin is also likely to exhibit high plasma protein binding.

Table 1: Plasma Protein Binding of Furocoumarins in Human Serum Note: This table presents data for Angelicin and other related furocoumarins to illustrate the general characteristics of this compound class, as specific data for 6-Methylangelicin is unavailable.

| Compound | % Bound in Human Serum |

| Angelicin | 89.5 ± 0.8 |

| Psoralen (B192213) | 88.0 ± 1.1 |

| 8-Methoxypsoralen | 84.3 ± 1.0 |

| 5-Methoxypsoralen | 93.7 ± 0.5 |

| 8-Methylpsoralen | 92.5 ± 0.7 |

| 4,5’,8-Trimethylpsoralen | 97.1 ± 0.3 |

| Data sourced from nih.gov. |

Metabolic stability assays are crucial for predicting a drug's in vivo hepatic clearance, which is a major route of elimination for many drugs. srce.hrnuvisan.com These studies are typically conducted in vitro using liver microsomes or hepatocytes from various species, including rats and humans. srce.hrevotec.com Microsomes contain key Phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) family. evotec.com The rate of disappearance of the parent compound is measured over time to determine its in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl This data helps in understanding potential drug-drug interactions and interspecies differences in metabolism. evotec.comfrontiersin.org

There is no specific data on the metabolic stability or metabolite profile of 6-Methylangelicin in hepatic systems. Research on the parent compound, Angelicin, indicates that it interacts with drug-metabolizing enzymes, specifically by decreasing the activity and expression of CYP1A1. wikipedia.org Furocoumarins as a class are known to interfere with cytochrome P450 enzymes, which can lead to hepatotoxicity in certain species like rats. frontiersin.org A full metabolic workup for 6-Methylangelicin would involve incubation with rat and human liver microsomes to identify its metabolic pathways, determine its clearance rate, and assess its potential to inhibit or induce CYP enzymes.

In vivo pharmacokinetic studies in animal models such as rats are performed to understand how a drug is absorbed, distributed, and eliminated in a whole organism. dovepress.comfrontiersin.org Following administration (e.g., intravenous or oral), blood samples are collected over time to measure the drug's concentration. From this data, key parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve, AUC) are calculated. mdpi.comnih.gov

Comprehensive in vivo pharmacokinetic data for 6-Methylangelicin in rats or other preclinical species is not currently available in the public domain. Such a study would be essential to understand its behavior in a living system and to enable the prediction of human pharmacokinetics.

Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats Note: This table is for illustrative purposes only to show typical parameters measured in a rat pharmacokinetic study. The values are not for 6-Methylangelicin.

| Parameter | Definition | Example Value (IV Admin) | Example Value (Oral Admin) |

| Cmax (ng/mL) | Maximum observed plasma concentration | - | 1,040 |

| Tmax (h) | Time to reach Cmax | - | 2.7 |

| AUC (ng·h/mL) | Total drug exposure over time | 6,076 | 6,519 |

| t½ (h) | Elimination half-life | 9.5 | 7.9 |

| Data adapted from studies on other compounds for illustrative purposes. mdpi.comnih.gov |

Volume of distribution (Vd) and clearance (CL) are fundamental pharmacokinetic parameters derived from in vivo studies. mmv.org Vd is an apparent volume that relates the amount of drug in the body to its concentration in the plasma, providing an indication of the extent of drug distribution into tissues. mmv.org Clearance is a measure of the body's efficiency in eliminating the drug from the systemic circulation, representing the volume of plasma cleared of the drug per unit of time. nih.gov

As with other in vivo parameters, specific data on the volume of distribution and clearance rates for 6-Methylangelicin in preclinical models are not available. These values would be calculated from the data obtained in intravenous pharmacokinetic studies in animals like rats. nih.gov For example, after an intravenous dose, clearance is calculated as Dose/AUC, and the volume of distribution can be estimated from clearance and the elimination half-life. nih.govmmv.org

PBPK modeling is a mathematical technique that simulates the ADME of a compound in the body by integrating its physicochemical properties with physiological and anatomical data. wikipedia.orgwiley.com These models consist of compartments representing different organs and tissues, interconnected by blood flow. wikipedia.orgnih.gov PBPK models are powerful tools used to predict a drug's pharmacokinetics across different species, evaluate potential drug-drug interactions, and inform dose selection for clinical trials. researchgate.netmdpi.com

The development of a PBPK model requires extensive data, including in vitro parameters (e.g., permeability, plasma protein binding, metabolic clearance) and in vivo pharmacokinetic data from preclinical species. nih.govfda.gov Given the current lack of comprehensive preclinical ADME data for 6-Methylangelicin, a PBPK model has not been developed. The generation of the data outlined in the preceding sections would be a prerequisite for building such a model.

Pharmacodynamic Markers and Biomarkers in Pre-clinical Studies

In the pre-clinical evaluation of 6-Methylangelicin, pharmacodynamic (PD) markers are essential for demonstrating target engagement and understanding the biological effects of the compound in living systems. These biomarkers serve as indicators of the molecular and cellular changes that occur in response to treatment, providing a crucial link between drug exposure and therapeutic effect. nih.gov For angular furocoumarins like angelicin and its derivatives, PD markers are often selected based on their known mechanisms of action, such as anti-cancer or anti-inflammatory properties.

A primary mechanism identified for the parent compound, angelicin, is its activity as an antagonist of Estrogen Receptor Alpha (ERα). frontiersin.org In pre-clinical models, particularly in breast cancer studies, a key pharmacodynamic biomarker would be the modulation of ERα activity. This can be measured by assessing the expression levels of ERα-regulated genes or proteins. Another study on angelicin derivatives identified potential anti-cancer activity through the inhibition of the mTOR pathway, although angelicin itself was unable to inhibit mTOR. frontiersin.org

For novel therapeutic agents, the inhibition of specific signaling pathways is a common focus for biomarker development. nih.gov If 6-Methylangelicin were being investigated as an inhibitor of a specific kinase pathway, such as the AKT pathway, relevant biomarkers would include the phosphorylation status of AKT itself and its downstream substrates. nih.gov For example, a decrease in the phosphorylated forms of proteins like GSK3β or FOXO transcription factors would serve as a direct indicator of target inhibition in tumor tissues or surrogate tissues. nih.gov Furthermore, effects on the cell cycle can be monitored by measuring levels of proteins like cyclin D1 and the cyclin-dependent kinase inhibitor p27. nih.gov

The table below outlines potential pharmacodynamic biomarkers that could be relevant in pre-clinical studies of 6-Methylangelicin, based on the known activities of related furocoumarins.

| Biomarker Category | Specific Marker | Biological Relevance | Citation |

| Target Engagement | Estrogen Receptor Alpha (ERα) | Measurement of receptor antagonism. | frontiersin.org |

| Downstream Pathway Modulation | Phosphorylated AKT (p-AKT) | Indicator of PI3K/AKT pathway inhibition. | nih.gov |

| Phosphorylated S6 Ribosomal Protein (p-S6RP) | Marker for mTOR pathway activity, downstream of AKT. | nih.gov | |

| Cell Cycle Progression | Cyclin D1 | Key regulator of the G1/S phase transition; reduction indicates cell cycle arrest. | nih.gov |

| p27 | Cyclin-dependent kinase inhibitor; induction indicates cell cycle arrest. | nih.gov | |

| Inflammatory Response | Interleukin-8 (IL-8) | Pro-inflammatory cytokine; reduction indicates anti-inflammatory activity. | nih.gov |

| NF-κB | Transcription factor controlling inflammatory gene expression. | nih.gov |

These markers are typically assessed in tumor or tissue samples from animal models at various time points following administration of the compound to establish a time- and concentration-dependent relationship between the drug and its biological effect. nih.gov

Formulation Strategies for Pre--clinical Pharmacokinetic Studies

A significant challenge in the pre-clinical development of many natural compounds, including furocoumarins like 6-Methylangelicin, is their poor aqueous solubility. nih.govevotec.com This characteristic can lead to low oral bioavailability, hindering the ability to achieve sufficient systemic exposure in animal models for pharmacokinetic (PK) and toxicology studies. catapult.org.ukresearchgate.net Therefore, developing appropriate formulations is a critical step to ensure adequate drug absorption and generate reliable pre-clinical data. evotec.com

The primary goal of pre-clinical formulation is to maximize drug exposure, often by maintaining the compound in a solubilized state within the gastrointestinal tract. catapult.org.ukresearchgate.net Several advanced formulation strategies are employed to overcome the solubility limitations of lipophilic compounds.

One of the most effective approaches is the use of lipid-based drug delivery systems (LBDDS), particularly self-emulsifying drug delivery systems (SEDDS). nih.gov These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids of the GI tract. This process enhances the solubilization and absorption of the drug. nih.gov Studies on trimethylangelicin analogs have demonstrated that SEDDS formulations can significantly increase oral bioavailability, in some cases by as much as 20-fold compared to a simple aqueous suspension. nih.gov

Another widely used technique is solid dispersion, where the drug is dispersed at a molecular level within a hydrophilic polymer matrix. mdpi.comnih.gov Methods like solvent evaporation or fusion are used to create these systems. The resulting amorphous solid dispersion can lead to enhanced dissolution rates and apparent solubility compared to the crystalline form of the drug. mdpi.comnih.gov

Particle size reduction, or micronization, is a more conventional method that increases the surface area-to-volume ratio of the drug particles. nih.govmdpi.com This larger surface area enhances the dissolution rate according to the Noyes-Whitney equation. mdpi.com Techniques can range from standard jet milling to more advanced methods like supercritical fluid expansion to produce nanoparticles. mdpi.com

The following table summarizes key formulation strategies for poorly soluble compounds relevant to the pre-clinical study of 6-Methylangelicin.

| Formulation Strategy | Mechanism of Action | Key Advantages for Pre-clinical Studies | Citations |

| Lipid-Based Drug Delivery Systems (LBDDS/SEDDS) | The drug is dissolved in a lipid/surfactant mixture, which forms a micro- or nano-emulsion in the GI tract, maintaining the drug in a solubilized state for absorption. | Can significantly enhance oral bioavailability for highly lipophilic drugs; can be administered as a liquid dose. | nih.govwuxiapptec.com |

| Solid Dispersion | The drug is molecularly dispersed in an amorphous state within a hydrophilic carrier, preventing crystallization and improving dissolution. | Improves dissolution rate and achieves supersaturation; suitable for oral dosage forms. | mdpi.comnih.gov |

| Particle Size Reduction (Micronization/Nanoparticles) | Increases the surface area of the drug particles, leading to a faster dissolution rate. | A fundamental approach to improving the dissolution of poorly soluble drugs. | nih.govmdpi.com |

| Co-solvent Systems | The drug is dissolved in a mixture of water-miscible solvents and water. | A simple and common approach for creating solution formulations for intravenous or oral administration in early studies. | catapult.org.ukwuxiapptec.com |

The selection of a formulation strategy depends on the physicochemical properties of the compound (e.g., logP, melting point), the required dose, and the chosen animal species for the study. catapult.org.uk

Species-Specific Metabolic Differences in Furocoumarin Pharmacokinetics

The metabolism of xenobiotics, including furocoumarins, can vary significantly between different animal species, which has profound implications for pre-clinical pharmacokinetic and toxicological studies. plos.orgoaepublish.com These species-specific differences are primarily driven by variations in the expression and activity of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) monooxygenases. oaepublish.commdpi.com Understanding these differences is critical for the rational selection of animal models and for extrapolating pre-clinical findings to humans.

In nature, the metabolism of furocoumarins is well-documented in insects that feed on plants containing these compounds. mdpi.comnih.gov These insects have evolved specialized CYP enzymes to detoxify these phototoxic chemicals. For instance, the black swallowtail butterfly (Papilio polyxenes), which feeds exclusively on furanocoumarin-rich plants, possesses a highly specialized enzyme, CYP6B1. This enzyme efficiently metabolizes linear furanocoumarins. nih.gov In contrast, more generalist feeders like Papilio glaucus have CYP enzymes (e.g., CYP6B4) with broader substrate specificity but lower metabolic efficiency for any single furocoumarin. nih.gov Angular furocoumarins like angelicin can act as inhibitors of these enzymes in certain species, which is an evolutionary adaptation by plants. frontiersin.org

These principles of species-specific enzyme activity extend to mammalian species used in pre-clinical research. Rodents, such as Sprague Dawley rats, are known to metabolize angelicin and psoralen, with studies indicating that cytochrome P450 enzymes are involved. frontiersin.org However, the specific CYP isoforms and their metabolic rates can differ from those in other species like mice, guinea pigs, or humans. dfg.de For example, the oral administration of equivalent doses of 5-methoxypsoralen (5-MOP) and 8-methoxypsoralen (8-MOP) in guinea pigs resulted in lower plasma and epidermal concentrations of 5-MOP, likely due to differences in absorption and first-pass metabolism. dfg.de Such differences in metabolic pathways and kinetics can lead to vastly different pharmacokinetic profiles (e.g., Cmax, AUC, half-life) and, consequently, different efficacy and toxicity outcomes between species. oaepublish.com

The table below illustrates the concept of species-specific metabolism using data on the catalytic activity of CYP enzymes from different insect species against various furocoumarins.

| Enzyme (Species) | Substrate | Relative Metabolic Rate/Activity | Key Finding | Citation |

| CYP6B1 (Papilio polyxenes) | Xanthotoxin (Linear) | High | Specialized enzyme, highly efficient for linear furocoumarins. | nih.gov |

| CYP6B4 (Papilio glaucus) | Xanthotoxin (Linear) | Moderate | Broader substrate range, lower efficiency than specialists. | nih.gov |

| CYP6B4 (Papilio glaucus) | Psoralen (Linear) | Turns over at ~70% the rate of xanthotoxin. | Demonstrates preference for certain structures. | nih.gov |

| CYP6B4 (Papilio glaucus) | Angelicin (Angular) | Turns over at ~60% the rate of xanthotoxin. | Capable of metabolizing angular furocoumarins. | nih.gov |

| CYP6B17 (Papilio canadensis) | All tested furocoumarins | Low | Low metabolic activity, reflecting a lack of dietary exposure. | nih.gov |

This highlights that the metabolic fate of a furocoumarin like 6-Methylangelicin in a pre-clinical model is highly dependent on the specific metabolic enzyme repertoire of that species. Therefore, characterizing the metabolic pathways in the chosen pre-clinical species and comparing them with human-derived in vitro systems (e.g., human liver microsomes) is a crucial step in drug development.

Analytical and Spectroscopic Characterization of 6 Methylangelicin

Chromatographic Separation and Purification Methodologies

Chromatography is fundamental to isolating 6-Methylangelicin and quantifying its presence. The choice of method depends on the sample matrix, the required purity, and the analytical scale.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of furanocoumarins. waters.comresearchgate.net The development of an effective HPLC method involves careful selection of a stationary phase, mobile phase, and detector to achieve optimal resolution and sensitivity. thermofisher.comhumanjournals.com

For a compound like 6-Methylangelicin, reversed-phase HPLC (RP-HPLC) is typically employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. gyanvihar.org The separation is based on the differential partitioning of the analyte between the two phases; more nonpolar compounds are retained longer on the column. gyanvihar.org The physicochemical properties of 6-Methylangelicin, including its polarity and solubility, are critical considerations in method development. humanjournals.com

Commonly used stationary phases include octadecylsilane (B103800) (C18) or phenyl-functionalized silica (B1680970) columns, which provide effective separation for aromatic compounds. acs.orgglobalresearchonline.net The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. acs.orgnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve efficient separation of multiple components in a mixture. globalresearchonline.net The addition of a small amount of acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for ionizable compounds. acs.orgglobalresearchonline.net

Table 1: Representative HPLC Method Parameters for 6-Methylangelicin Analysis

Parameter Condition Reference Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) Mobile Phase A Water with 0.1% Formic Acid [3, 28] Mobile Phase B Acetonitrile Elution Mode Gradient [3, 28] Flow Rate 1.0 mL/min ufz.de Column Temperature 25 °C Detection UV-Vis Detector (e.g., at 254 nm or 300 nm) ufz.de

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective technique for both the identification and quantification of furanocoumarins, even at trace levels. mdpi.com This method combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. mdpi.com It has become an indispensable tool for analyzing complex samples from natural products and biological matrices. acs.orgacs.org

After separation on the HPLC column, the analyte enters the mass spectrometer's ion source. For furanocoumarins, electrospray ionization (ESI) is a commonly used technique, typically operated in positive ion mode ([M+H]⁺). acs.orgacs.org The tandem mass spectrometry (MS/MS) capability allows for further structural confirmation. The precursor ion (the molecular ion of 6-Methylangelicin) is selected and fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantitative analysis. waters.comresearchgate.net

Table 2: Typical LC-MS/MS Parameters for Furanocoumarin Analysis

Parameter Condition Reference LC System UPLC/UHPLC System gyanvihar.org Column ACQUITY UPLC CSH Fluoro-Phenyl (or equivalent C18) gyanvihar.org Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid [1, 3] Mobile Phase B Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid [1, 3] Gradient 40% B to 100% B over 10 min thermofisher.com Mass Spectrometer Triple Quadrupole Mass Spectrometer [3, 5] Ion Source Heated Electrospray Ionization (HESI) waters.com Polarity Positive Scan Mode Multiple Reaction Monitoring (MRM) [5, 20]